Ammonium 5-(carbamoyl)isoxazol-3-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Ammonium 5-(carbamoyl)isoxazol-3-olate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions

Scientific Research Applications

Ammonium 5-(carbamoyl)isoxazol-3-olate is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions, modifications, and functions .

Mechanism of Action

The mechanism of action of Ammonium 5-(carbamoyl)isoxazol-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Ammonium 5-(carbamoyl)isoxazol-3-olate can be compared with other similar compounds, such as:

Ammonium 5-(carbamoyl)isoxazol-4-olate: Similar in structure but with a different position of the carbamoyl group.

Ammonium 5-(carbamoyl)isoxazol-2-olate: Another isomer with the carbamoyl group at a different position.

Ammonium 5-(carbamoyl)isoxazol-3-thiolate: A sulfur-containing analog with different chemical properties. These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the uniqueness of this compound

Biological Activity

Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS No. 81965-22-2) is a compound belonging to the class of isoxazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in various fields, and comparative analysis with similar compounds.

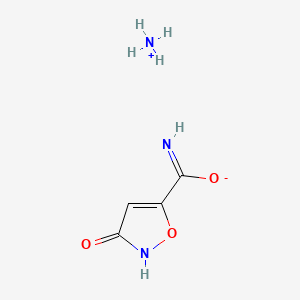

This compound has the following chemical structure:

- Molecular Formula : C5H6N2O3

- Molecular Weight : 142.11 g/mol

This compound is characterized by a unique isoxazole ring that contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly proteins and enzymes. The compound's structure allows it to modulate enzymatic activities, leading to various biochemical effects such as inhibition or activation of enzymatic reactions.

- GABA Receptor Interaction : Research indicates that derivatives of isoxazole compounds can act as antagonists at insect GABA receptors (GABAR), which are crucial targets for insecticides. This compound exhibits significant antagonistic activity, with IC50 values in the low micromolar range .

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine metabolism. This inhibition can affect cellular proliferation in various pathogens, including those causing malaria .

Biological Activity and Applications

The biological activity of this compound extends across several applications:

- Insecticidal Activity : The compound has demonstrated moderate insecticidal properties against houseflies, with an LD50 value of 5.6 nmol/fly, indicating its potential use in pest control .

- Antiviral Properties : There are indications that compounds similar to this compound can exhibit antiviral activity against enteroviruses, showcasing their potential in treating viral infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other similar compounds:

Case Studies

- Insecticide Development : A study on the synthesis and evaluation of various isoxazole derivatives found that this compound exhibited superior antagonistic properties compared to its analogs, making it a candidate for development as an insecticide .

- Antiviral Screening : Research focusing on antiviral compounds indicated that derivatives targeting DHODH, including this compound, showed promising results in inhibiting viral replication in vitro .

Properties

IUPAC Name |

azanium;3-oxo-1,2-oxazole-5-carboximidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCADWYYAJNIWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(=N)[O-].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675611 |

Source

|

| Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81965-22-2 |

Source

|

| Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.